![molecular formula C17H21NO5S B1308426 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 899710-18-0](/img/structure/B1308426.png)

5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

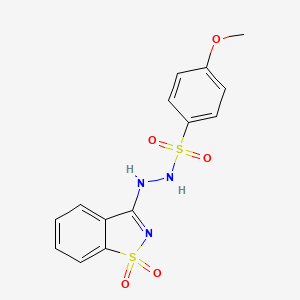

The compound 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is a chemically synthesized molecule that likely features a benzofuran core structure, which is a common motif in various chemical syntheses and pharmaceutical compounds. The molecule includes a sulfonyl functional group attached to an amino group with a cyclohexyl and methyl substituent. This structure suggests potential biological activity and could be of interest in the development of new therapeutic agents.

Synthesis Analysis

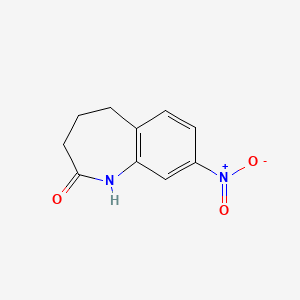

The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole tethered cyclohexadienones, which leads to the formation of benzofurans . Although the specific synthesis of 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives and related compounds can be complex, with the potential for various stereoisomers. For instance, the structure of a tricyclic keto aminosulfoxonium ylide has been determined by X-ray crystal structure analysis, which provides insights into the three-dimensional arrangement of such molecules . This information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. For example, the radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions can be used to access methylsulfonylated and carbonylated benzofurans . This suggests that the sulfonyl group in the compound of interest could potentially be modified or participate in similar radical-based reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid would be influenced by its functional groups. For instance, the presence of a sulfonyl group could affect its solubility and reactivity. Amino acid sulfones, which share some structural similarities, have been synthesized and their properties studied, providing a reference point for understanding the behavior of sulfonyl-containing compounds .

Aplicaciones Científicas De Investigación

Cyclization and Synthesis Studies

- Cyclization of certain ethyl compounds can yield derivatives such as 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, which are useful in synthesizing octahydrophenanthrene derivatives (Wilamowski et al., 1995).

- The synthesis of hindered N-methylated tetrapeptides has been explored using Bts-protected amino acid chlorides, demonstrating efficient coupling and methylation steps (Vedejs & Kongkittingam, 2000).

- Novel syntheses leading to various organic compounds like 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters have been developed, indicating a wide range of potential applications in organic chemistry (Beck et al., 1988).

Potential Biological Activity

- Some derivatives of the benzofuran compound have shown antibacterial properties, particularly against Gram-positive bacteria, indicating potential applications in antimicrobial research (Urzúa et al., 2008).

- Specific carbamates of phenols derived from similar compounds have exhibited inhibitory activities against human acetylcholinesterase and butyrylcholinesterase, which could be relevant in the study of neurological disorders (Luo et al., 2005).

Chemical Structural Analysis

- Studies have also focused on the crystal structure and molecular interactions of related benzofuran derivatives, which aids in understanding their chemical properties and potential applications (Choi et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-[cyclohexyl(methyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-11-14-10-13(8-9-15(14)23-16(11)17(19)20)24(21,22)18(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJHWURZGSHQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)